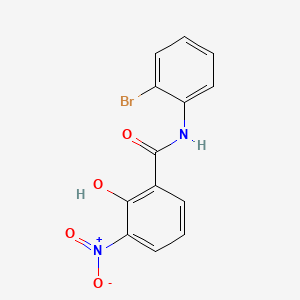

2'-Bromo-3-nitrosalicylanilide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29378-97-0 |

|---|---|

Molecular Formula |

C13H9BrN2O4 |

Molecular Weight |

337.12 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-hydroxy-3-nitrobenzamide |

InChI |

InChI=1S/C13H9BrN2O4/c14-9-5-1-2-6-10(9)15-13(18)8-4-3-7-11(12(8)17)16(19)20/h1-7,17H,(H,15,18) |

InChI Key |

JXBWRDYVZDBUIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 3 Nitrosalicylanilide

Established Synthetic Routes for 2'-Bromo-3-nitrosalicylanilide

The creation of this compound involves multi-step chemical reactions. One documented synthetic pathway begins with the precursor 2-Bromo-3-nitroaniline. chemicalbook.com This is then subjected to a series of reactions to yield the final product. Another approach involves the reaction of 3-nitrosalicylic acid with 2-bromoaniline (B46623).

The primary precursors for the synthesis of this compound are a salicylic (B10762653) acid derivative and an aniline (B41778) derivative. Specifically, these are 3-nitrosalicylic acid and 2-bromoaniline. The optimization of reactants is crucial for achieving high yields and purity of the final product. The choice of activating agents for the carboxylic acid group of 3-nitrosalicylic acid and the reaction solvent are key parameters that are often optimized.

A related synthesis of 2-bromoindoles from 2-(gem-dibromovinyl)anilines highlights the importance of the base in promoting cyclization, with Cs2CO3 proving effective. rsc.org While not a direct synthesis of the title compound, this demonstrates the types of optimization studies relevant to reactions involving substituted anilines.

Optimizing reaction conditions such as temperature, reaction time, and the choice of catalyst and base is critical for maximizing the yield of this compound. For instance, in related palladium-catalyzed direct arylation reactions, temperature and the addition of pivalic acid were found to control the cyclization mode and product yields. researchgate.net Microwave-assisted heating has also been shown to dramatically reduce reaction times and increase yields in copper-catalyzed cross-coupling reactions. researchgate.net

The table below illustrates the impact of varying reaction conditions on product yield in a representative, albeit different, palladium-catalyzed reaction, showcasing the principles of yield optimization. researchgate.net

| Entry | Additive | Temperature (°C) | Yield of Product 2 (%) | Yield of Product 3 (%) |

| 1 | - | 170 | 48 | 12 |

| 2 | PivOH | 170 | 47 | 21 |

| 3 | PivOH | 150 | - | 20 |

This table is illustrative of reaction optimization principles and does not represent the direct synthesis of this compound. Data sourced from a study on π-extended quinoline-fused acenes. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound core structure provides a versatile platform for the synthesis of a wide array of analogues. Derivatization can be achieved by modifying either the salicylic acid or the aniline portion of the molecule, allowing for a systematic investigation of structure-activity relationships. Halogenated salicylanilides, in general, have been a subject of interest for their diverse biological activities. nih.gov

The introduction of various substituents onto the salicylanilide (B1680751) backbone is a common strategy to modulate the compound's properties. This can involve altering the halogen on the aniline ring or introducing different functional groups at various positions on either aromatic ring. For example, studies on other salicylanilides have explored a range of substituents to enhance their biological profiles. nih.gov The nitro group on the salicylic acid ring and the bromine on the aniline ring of the title compound are key features that can be systematically varied.

Achieving stereochemical control is a fundamental aspect of modern organic synthesis, particularly when creating analogues with specific three-dimensional arrangements. rijournals.com While this compound itself is achiral, the introduction of chiral centers during derivatization would necessitate stereoselective synthetic methods. For instance, the reduction of related chromanone systems has shown that the choice of reducing agent can selectively produce different stereoisomers. nih.gov The use of chiral catalysts and auxiliaries are common strategies to control the stereochemical outcome of a reaction. rijournals.com The complexity of the substrate and the desired stereochemical induction are key challenges in this area. rijournals.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.masaspublishers.com In the context of this compound synthesis, this could involve several strategies. One approach is the use of safer, more environmentally benign solvents, moving away from chlorinated hydrocarbons. imist.ma Another key principle is atom economy, designing syntheses to maximize the incorporation of all materials used in the process into the final product. saspublishers.com

Solvent-free reaction conditions and the use of catalysts that can be easily recovered and reused are also important green chemistry considerations. For example, the use of tert-butyl nitrite (B80452) under solvent-free conditions has been reported for the synthesis of N-nitroso compounds. rsc.org Additionally, microwave-assisted synthesis can offer a more energy-efficient alternative to conventional heating. researchgate.net The development of less hazardous synthetic routes is a continuous goal in the chemical industry. youtube.com

Biological Activity and Mechanistic Elucidation of 2 Bromo 3 Nitrosalicylanilide

Antimicrobial Research Profile of 2'-Bromo-3-nitrosalicylanilide

Research has established that this compound possesses a promising profile of antimicrobial and antifungal activities against a variety of microorganisms. ontosight.aiontosight.ai The presence of both a bromine atom and a nitro group on its phenyl and salicyl rings, respectively, are thought to be key contributors to its biological effects. ontosight.ai While this specific compound is a subject of ongoing investigation, the broader class of salicylanilides is well-documented for its wide spectrum of biological activities, including antibacterial, antifungal, anthelmintic, and antiviral properties. csic.es

Investigation of Antibacterial Efficacy in in vitro and in vivo Research Models

Studies have indicated that this compound exhibits significant activity against certain bacterial strains. ontosight.ai This has positioned it as a compound of interest for the development of new antimicrobial agents, particularly in the context of rising drug resistance. ontosight.ai While specific minimum inhibitory concentration (MIC) values for this compound are not widely published, research on structurally related bromo-nitro compounds demonstrates the potential antibacterial efficacy of this chemical class. The antibacterial action is thought to stem from its ability to disrupt the cell membrane of microorganisms. ontosight.ai

To illustrate the antibacterial potential of related compounds, the following table summarizes the efficacy of various bromo-nitro derivatives against several bacterial strains.

| Compound | Organism | Activity/Measurement | Reference |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (MDR) | MIC: 4 µg/mL | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. epidermidis (MDR) | MIC: 1-4 µg/mL | nih.gov |

| 4-bromo-3′,4′-dimethoxychalcone | E. coli | Inhibition Zone: 11 ± 0.3 mm | ceon.rs |

| 4-bromo-3′,4′-dimethoxychalcone | S. typhimurium | Inhibition Zone: 15 ± 0.7 mm | ceon.rs |

Note: The data in this table is for structurally related compounds and not for this compound itself. It is presented for illustrative purposes.

Exploration of Antifungal Activity and Spectrum in Research Settings

This compound has been identified as having potential antifungal properties. ontosight.aiontosight.ai Research into the salicylanilide (B1680751) class of compounds supports this, showing activity against various fungal pathogens. ontosight.ai For instance, the parent compound, salicylanilide, has demonstrated in vivo activity against Candida albicans and in vitro activity against Trichophyton mentagrophytes. biosynth.com The mechanism of action is likely related to the disruption of the fungal cell membrane, similar to its antibacterial effect. ontosight.ai

The following table presents data on the antifungal activity of related bromo-compounds and other antifungal agents against pathogenic fungi, highlighting the potential of this chemical class.

| Compound | Organism | Measurement (MIC) | Reference |

| 2-bromo-N-phenylacetamide | C. glabrata | 16 µg/mL | researchgate.net |

| 2-octanoylbenzohydroquinone | C. krusei | 2 µg/mL | mdpi.com |

| 2-octanoylbenzohydroquinone | R. oryzae | 4 µg/mL | mdpi.com |

| Tannic Acid | Candida spp. | MIC₅₀: 4 µg/mL | nih.gov |

Note: The data in this table is for structurally related or functionally similar compounds and not for this compound itself. It is presented for illustrative purposes.

Anthelmintic Activity Studies Against Parasitic Organisms in Laboratory Models

The salicylanilide chemical family is well-established for its potent anthelmintic properties, used to treat infections from parasitic worms like tapeworms. ontosight.aibiosynth.com While specific studies on the anthelmintic effects of this compound are limited, research on closely related analogs underscores the therapeutic potential of this class against helminths. These compounds often act by interfering with the energy metabolism of the parasites, leading to paralysis and death. ontosight.aidibru.ac.in

For example, a derivative, 3,5-Dibromo-2'-chloro-4'-isothiocyanatosalicylanilide, has shown high efficacy against a range of nematode and cestode parasites in animal models.

| Compound | Parasite | Efficacy | Reference |

| 3,5-Dibromo-2'-chloro-4'-isothiocyanatosalicylanilide | Ancylostoma ceylanicum | 100% | nih.gov |

| 3,5-Dibromo-2'-chloro-4'-isothiocyanatosalicylanilide | Hymenolepis nana | 100% | nih.gov |

| 3,5-Dibromo-2'-chloro-4'-isothiocyanatosalicylanilide | Ascaridia galli | 100% | nih.gov |

| 3,5-Dibromo-2'-chloro-4'-isothiocyanatosalicylanilide | Taenia spp. | 100% | nih.gov |

Note: The data in this table is for a structurally related salicylanilide derivative and not for this compound itself. It is presented to illustrate the anthelmintic potential of the chemical class.

Investigational Antiviral Properties of Salicylanilide Analogs

Salicylanilides have demonstrated a broad range of biological activities, including significant antiviral potency. csic.es Research has highlighted the ability of certain salicylanilides to inhibit the replication of various RNA and DNA viruses. researchgate.net For instance, niclosamide (B1684120), a well-known salicylanilide, has been described to be effective against coronaviruses. researchgate.net Other salicylanilide analogs have been investigated for their ability to inhibit human adenovirus (HAdV) infection by blocking viral transport within the host cell. researchgate.net The antiviral mechanisms of this class of compounds are diverse and can involve targeting either viral enzymes or host-cell pathways essential for viral replication. researchgate.net While specific antiviral data for this compound is not yet available, the activity of its analogs makes it a plausible area for future investigation.

Cellular and Molecular Mechanisms of Action of this compound

Understanding the precise mechanisms by which this compound exerts its biological effects is a key area of research. Preliminary studies suggest that its antimicrobial activity is primarily due to its ability to compromise the integrity of microbial cell membranes. ontosight.ai This disruption can lead to leakage of cellular contents and ultimately, cell death. For the broader class of salicylanilides, other mechanisms have been proposed, including the inhibition of critical cellular processes like DNA and RNA synthesis and the uncoupling of oxidative phosphorylation. biosynth.comresearchgate.net

Identification and Validation of Molecular Targets in Research Organisms

The primary proposed mechanism for the antimicrobial action of this compound is the disruption of the cell membrane. ontosight.ai This suggests that the lipids and proteins constituting the membrane are key molecular targets. In related compounds, bactericidal activity has also been linked to the generation of reactive oxygen species (ROS), which cause widespread cellular damage, including to the membrane. nih.gov

While specific molecular targets for this compound are still under full investigation, studies on other salicylanilides have identified several targets in different biological contexts:

Antibacterial Targets: In some bacteria, related compounds have been shown to be dual inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov

Antiviral Targets: For salicylanilides like niclosamide and rafoxanide (B1680503), a key action against adenovirus involves targeting the transport of the viral particle from the endosome to the nuclear envelope. Oxyclozanide has been found to specifically target the transcription of the adenovirus E1A gene. researchgate.net

Other Potential Targets: In non-microbial research, salicylanilides have been shown to modulate multiple signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, and mTORC1, and inhibit enzymes such as IKK-β and B-Raf V600E. nih.gov These findings, primarily from cancer research, highlight the ability of the salicylanilide scaffold to interact with a diverse range of protein targets.

Further research is required to validate these potential targets for this compound and to fully elucidate its molecular interactions within target organisms.

Impact on Bioenergetic Pathways and Mitochondrial Function in Cellular Models

Salicylanilide derivatives are well-documented for their effects on mitochondrial bioenergetics, primarily acting as uncoupling agents. nih.govelsevierpure.com Uncoupling agents disrupt oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. nih.gov This leads to an increase in oxygen consumption without a corresponding increase in ATP production. nih.gov

Studies on various salicylanilide derivatives have shown that their uncoupling activity is highly dependent on their physicochemical properties, such as their acid dissociation constant (pKa) and hydrophobicity. nih.govelsevierpure.com Both electron-withdrawing and hydrophobic properties are considered crucial for potent uncoupling activity. nih.govelsevierpure.com The presence of a bromine atom and a nitro group in this compound suggests it may possess such uncoupling capabilities.

Research on salicylic (B10762653) acid, a core component of salicylanilides, has demonstrated its ability to rapidly inhibit mitochondrial electron transport and oxidative phosphorylation in plant cells. nih.govnih.gov This inhibition can occur within minutes of exposure and is a characteristic of biologically active salicylic acid analogs. nih.gov This further supports the potential for salicylanilide derivatives to directly impact mitochondrial function. The transcription factor Nrf2, which is involved in cellular protection against oxidative stress, has also been shown to regulate mitochondrial bioenergetics. nih.gov While a direct link to this compound has not been established, this pathway represents a potential area of investigation for understanding the broader cellular impacts of salicylanilide compounds.

Interaction with Membrane Proteins and Ion Transporters in Research Contexts

The ability of salicylanilides to interact with biological membranes is fundamental to their mechanism of action, particularly their uncoupling activity. nih.govelsevierpure.com Their amphiphilic nature allows them to partition into the lipid bilayer, where they can shuttle protons across the inner mitochondrial membrane. The interaction of proteins within cell membranes is a complex process that can be influenced by the lipid composition of the membrane itself. nih.gov

Specific interactions with membrane proteins have also been reported for salicylanilide derivatives. For instance, certain salicylanilides act as potent and selective antagonists of the P2X1 receptor, an ATP-gated ion channel. acs.orgnih.gov These derivatives were found to be negative allosteric modulators, suggesting they bind to a site on the receptor that is distinct from the ATP-binding site. acs.orgnih.gov Molecular modeling studies have indicated an extracellular binding site for these compounds. acs.orgnih.gov

Furthermore, research on proteinase 3 (PR3), a serine protease found in neutrophils, has shown that its membrane-associated form (mPR3) is located in lipid rafts and may bind to the membrane via a glycosylphosphatidylinositol (GPI)-anchored protein. nih.gov While not directly involving salicylanilides, this research highlights the intricate interactions between soluble proteins and membrane components, a process that could potentially be modulated by membrane-active compounds like this compound. The ability of salicylanilides to permeate bacterial membranes, particularly after treatment with a membrane-permeabilizing agent in Gram-negative bacteria, further underscores their capacity to interact with and disrupt membrane structures. acs.org

Modulation of Key Enzyme Activities by this compound

The modulation of enzyme activity is a key aspect of the biological effects of many pharmacologically active compounds. Salicylanilides have been shown to influence various enzymes. For example, somatostatin, a peptide hormone, has been found to modulate the activity of insulin-degrading enzyme (IDE) by binding to multiple allosteric sites. nih.gov This demonstrates that enzyme activity can be regulated by molecules binding to sites other than the active site.

In the context of the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism, inhibitors of the enzyme kynurenine monooxygenase (KMO) have been designed based on structural analogs of the substrate. nih.gov This highlights a common strategy in drug design where compounds mimic the natural substrate to inhibit enzyme function.

Autophagy Induction in Cellular Research

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. nih.govnih.gov It plays a crucial role in maintaining cellular homeostasis and can be induced by various cellular stressors. aacrjournals.org Several studies have demonstrated that salicylanilide derivatives can induce autophagy in cancer cells. aacrjournals.orgacs.org

For example, a novel salicylanilide derivative, LCC03, was found to induce autophagy-mediated cell death in castration-resistant prostate cancer cells. aacrjournals.orgnih.gov This induction of autophagy was linked to endoplasmic reticulum (ER) stress and the activation of the PERK signaling pathway. aacrjournals.orgnih.gov Another study showed that the Ras inhibitor Salirasib, a farnesylthiosalicylic acid derivative, induced autophagy in several cancer cell lines. nih.gov Interestingly, in this case, the induced autophagy appeared to have a pro-survival role, as its inhibition enhanced cell death. nih.gov

The mechanism of autophagy induction by salicylanilides can involve the modulation of key regulatory pathways, such as the mTOR signaling pathway. aacrjournals.orgnih.gov Some salicylanilide derivatives have been shown to suppress the AKT/mTOR signaling pathway, a major negative regulator of autophagy. aacrjournals.org The induction of autophagy by these compounds is often characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II, key markers of autophagic activity. aacrjournals.orgacs.org Given these findings, this compound could potentially modulate autophagic pathways, a possibility that warrants further investigation.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. acs.orgnih.govacs.org These studies aim to identify the key structural features responsible for a compound's pharmacological effects, thereby guiding the design of more potent and selective derivatives.

Correlating Structural Modifications with Biological Potency

For the salicylanilide class of compounds, SAR studies have revealed several key determinants of their biological activity. The nature and position of substituents on both the salicylic acid and aniline (B41778) rings play a critical role.

In studies of salicylanilides as uncouplers of mitochondrial oxidative phosphorylation, it was found that both hydrophobicity and electron-withdrawing properties are essential for high potency. nih.govelsevierpure.com The hydrophobicity, often quantified by the partition coefficient (log P), influences the compound's ability to partition into the mitochondrial membrane, while the electron-withdrawing nature of substituents affects the acidity of the phenolic hydroxyl group, which is important for protonophoric activity. nih.govelsevierpure.com

The table below summarizes the uncoupling activity of some salicylanilide derivatives, illustrating the impact of different substituents.

| Compound | Substituent (Salicylic Ring) | Substituent (Aniline Ring) | Uncoupling Activity (pC50) | Reference |

| Salicylanilide | - | - | 4.5 | nih.gov |

| 3,5-Dichlorosalicylanilide | 3,5-di-Cl | - | 6.2 | nih.gov |

| 3,5-Diiodosalicylanilide | 3,5-di-I | - | 6.8 | nih.gov |

| 4'-Chlorosalicylanilide | - | 4'-Cl | 5.3 | nih.gov |

| 3,5-Dichloro-4'-chlorosalicylanilide | 3,5-di-Cl | 4'-Cl | 7.1 | nih.gov |

pC50 is the negative logarithm of the molar concentration required to cause 50% of the maximum uncoupling effect.

As seen in the table, the introduction of halogen atoms, which are both hydrophobic and electron-withdrawing, significantly enhances the uncoupling activity.

In the context of P2X1 receptor antagonism, SAR studies on salicylanilide derivatives have also provided valuable insights. acs.orgnih.gov Modifications to both the salicylic acid and aniline moieties led to the identification of compounds with high potency and selectivity. For instance, the presence of two trifluoromethyl groups on the aniline ring was found to be beneficial for activity. acs.orgnih.gov

Predictive Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structures of compounds with their biological activities. acs.org These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For salicylanilides, QSAR models have been developed to predict their uncoupling activity in mitochondria. nih.govelsevierpure.com These models typically use physicochemical parameters such as the Hammett constant (σ) to represent the electronic effects of substituents and the hydrophobic substituent coefficient (π) or the logarithm of the octanol-water partition coefficient (log P) to represent hydrophobicity. nih.govelsevierpure.com

A general form of a QSAR equation for the uncoupling activity of salicylanilides can be represented as:

pC50 = alogP + bσ + c

Where 'a', 'b', and 'c' are constants determined from the regression analysis. Such models have shown good predictive power, indicating that the uncoupling activity of salicylanilides can be rationally designed by modulating their hydrophobic and electronic properties. nih.govelsevierpure.com

For the development of predictive models for this compound derivatives, a similar approach could be employed. A set of derivatives with systematic variations in their structure would need to be synthesized and their biological activities evaluated. The resulting data could then be used to build QSAR models using various molecular descriptors, including:

Topological descriptors: Describing the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Related to the size and shape of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations.

By identifying the key descriptors that correlate with biological activity, these models could guide the design of novel this compound derivatives with optimized properties.

Computational and Theoretical Investigations of 2 Bromo 3 Nitrosalicylanilide

Molecular Modeling and Docking Studies of 2'-Bromo-3-nitrosalicylanilide with Biological Receptors

Molecular modeling and docking are pivotal computational techniques for predicting the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. These methods are instrumental in rational drug design, helping to identify and optimize potential drug candidates.

Docking studies involve placing the three-dimensional structure of the ligand (this compound) into the binding site of a receptor and evaluating the likelihood of stable complex formation using a scoring function. This process can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding process. For instance, in silico docking could reveal how the bromo and nitro substituents on the salicylanilide (B1680751) scaffold contribute to the binding affinity and selectivity for a particular protein target.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Receptor |

| Hydrogen Bonding | Amide N-H, Phenolic O-H, Nitro O | Asp, Glu, Ser, Thr, Asn, Gln |

| Halogen Bonding | Bromo group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Pi-Pi Stacking | Aromatic rings | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Aromatic rings | Ala, Val, Leu, Ile, Met, Pro |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to investigate various molecular properties.

For this compound, quantum chemical calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Predict reactivity descriptors: Calculate parameters like chemical hardness, softness, and electrophilicity index, which help in understanding the molecule's reactivity towards other chemical species.

Analyze intramolecular interactions: Investigate the nature and strength of non-covalent interactions within the molecule, such as intramolecular hydrogen bonds.

The insights gained from these calculations are fundamental for understanding the intrinsic properties of this compound and how it might behave in a biological environment.

| Calculated Property | Significance for this compound |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Describes the distribution of charge among the atoms in the molecule. |

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand and its biological target. Unlike the static picture provided by molecular docking, MD simulations track the movements of atoms over time, providing insights into the flexibility of both the ligand and the receptor and the stability of their complex.

An MD simulation of the this compound-receptor complex would involve placing the docked pose into a simulated physiological environment (typically a box of water molecules with ions) and solving Newton's equations of motion for all atoms in the system. The resulting trajectory can be analyzed to:

Assess the stability of the binding pose: Monitor the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time.

Characterize the dynamics of key interactions: Analyze the persistence of hydrogen bonds and other non-covalent interactions identified in docking.

Calculate binding free energies: Employ methods like MM/PBSA or MM/GBSA to estimate the binding affinity, which can be compared with experimental data.

These simulations provide a more realistic and detailed understanding of the ligand-receptor recognition process and the factors contributing to binding affinity.

Cheminformatics Approaches in this compound Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. In the context of this compound research, cheminformatics tools can be used for:

Database searching and similarity analysis: Identifying structurally similar compounds with known biological activities, which can provide clues about the potential targets and mechanisms of action of this compound.

Prediction of physicochemical properties: Estimating properties such as solubility, lipophilicity (logP), and pKa, which are crucial for drug development.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico models can be used to predict the pharmacokinetic and toxicological properties of the compound, helping to identify potential liabilities early in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies: If a series of related compounds with measured biological activities is available, QSAR models can be developed to correlate chemical structure with biological activity, guiding the design of more potent analogs.

The application of these computational and theoretical methods provides a comprehensive framework for investigating the chemical and biological properties of this compound, paving the way for its potential development as a therapeutic agent.

Analytical and Characterization Methodologies for 2 Bromo 3 Nitrosalicylanilide

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular framework, functional groups, and electronic properties of 2'-Bromo-3-nitrosalicylanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. The aromatic region would be complex, showing signals for the seven protons on the two benzene (B151609) rings. The protons on the 3-nitrosalicylaldehyde-derived ring are expected to be downfield due to the electron-withdrawing effects of the nitro and carbonyl groups. The protons on the 2-bromoaniline (B46623) ring would also exhibit characteristic shifts and coupling. The amide (N-H) and hydroxyl (O-H) protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show 13 distinct signals, one for each carbon atom in the molecule, assuming no coincidental overlap. spectrabase.com The carbonyl carbon of the amide would appear significantly downfield (typically 160-170 ppm). Carbons attached to the electronegative nitro, bromo, and oxygen atoms would also be shifted downfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ (though none are present here) and quaternary carbons. sigmaaldrich.com

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. chemicalbook.com HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular skeleton.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Amide N-H | ¹H NMR | ~9.0 - 11.0 | Broad singlet, position is solvent-dependent. |

| Phenolic O-H | ¹H NMR | ~10.0 - 12.0 | Broad singlet, likely intramolecularly hydrogen-bonded to carbonyl. |

| Aromatic C-H | ¹H NMR | ~7.0 - 8.5 | Complex multiplets due to coupling and substituent effects. |

| Amide C=O | ¹³C NMR | ~164 - 168 | Quaternary carbon. |

| Aromatic C-NO₂ | ¹³C NMR | ~145 - 155 | Quaternary carbon. |

| Aromatic C-OH | ¹³C NMR | ~150 - 160 | Quaternary carbon. |

| Aromatic C-Br | ¹³C NMR | ~110 - 120 | Quaternary carbon. |

| Aromatic C-H | ¹³C NMR | ~115 - 140 | Signals for the 7 aromatic CH carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would be used to determine the accurate mass of the molecular ion. rsc.org This allows for the unambiguous determination of the molecular formula (C₁₃H₉BrN₂O₄). The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern: In tandem MS (MS/MS), the molecular ion would be fragmented to yield structural information. The most probable fragmentation would be the cleavage of the amide bond, leading to fragments corresponding to the 2-bromophenylamino cation and the 2-hydroxy-3-nitrobenzoyl cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. nist.govchemicalbook.com A broad band around 3300-3500 cm⁻¹ would correspond to the O-H stretching of the phenolic group, while the N-H stretch of the amide group would appear in a similar region, typically around 3300 cm⁻¹. The C=O stretch of the amide group (Amide I band) is expected to be a strong absorption around 1650-1680 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be visible as strong bands near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. researchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, provides information about the electronic transitions within the molecule. The presence of conjugated systems, including the two aromatic rings and the nitro group, would result in strong absorptions in the UV region (200-400 nm).

Summary of Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3300 - 3500 (Broad) |

| Amide N-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Amide C=O | Stretching (Amide I) | 1650 - 1680 |

| Nitro N-O | Asymmetric Stretching | 1520 - 1560 |

| Nitro N-O | Symmetric Stretching | 1340 - 1380 |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of non-volatile compounds like this compound. A reversed-phase method would be most suitable. nih.gov

Methodology: A typical system would use a C18 stationary phase column. The mobile phase would likely be a gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like water with 0.1% formic acid to ensure good peak shape). nih.gov Detection would be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance.

Purity and Quantification: Purity is assessed by integrating the area of all peaks in the chromatogram; an ideal sample shows a single, sharp peak. For quantification, a calibration curve is generated by running known concentrations of a purified standard. This method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Proposed HPLC Method Parameters

| Parameter | Suggested Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient elution (e.g., 30% to 95% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or ~320 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and thermal lability of this compound, direct analysis by GC-MS is challenging. A derivatization step to convert the polar -OH and -NH groups into more volatile ethers or esters would be necessary. However, HPLC and LC-MS are generally preferred for this type of molecule. chemicalbook.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. rsc.orgnih.gov This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry.

Ionization: Electrospray ionization (ESI), likely in negative ion mode to deprotonate the phenolic hydroxyl group, would be effective for generating gas-phase ions.

Detection: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion, [M-H]⁻) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, eliminating matrix interference and providing excellent sensitivity and specificity. researchgate.net For trace analysis of related nitroaromatic compounds, a chemical reduction of the nitro group to an amine prior to analysis has been shown to enhance ionization efficiency and detection sensitivity. rsc.org

Crystallographic Analysis of this compound and its Complexes

X-ray crystallography provides definitive proof of a molecule's structure by determining the precise spatial arrangement of atoms in a single crystal. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state conformation and intermolecular interactions. researchgate.netresearchgate.net

Molecular Conformation: The molecule is expected to be largely planar, though with a significant twist between the two aromatic rings. The central amide linkage itself is planar. In analogous structures like 2-Hydroxy-N-(3-nitrophenyl)benzamide, the dihedral angle between the two rings is approximately 12°. researchgate.net A key conformational feature would be a strong intramolecular hydrogen bond between the phenolic hydroxyl proton (donor) and the amide carbonyl oxygen (acceptor), forming a stable six-membered ring known as an S(6) motif.

Intermolecular Interactions and Crystal Packing: The crystal lattice would be stabilized by a network of intermolecular forces. researchgate.net The amide N-H group is expected to act as a hydrogen bond donor to an oxygen atom of a nitro group on an adjacent molecule, forming chains or sheets. researchgate.net Furthermore, weak C-H···O interactions and π-π stacking between the aromatic rings of neighboring molecules would contribute to a dense, three-dimensional network. The bromine atom could also participate in halogen bonding (Br···O interactions) with nearby nitro or carbonyl groups, further influencing the crystal packing. chemicalbook.com

Predicted Crystallographic Parameters (by Analogy)

| Parameter | Predicted Value / Feature | Basis (from Analogous Structures) |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzanilides. researchgate.netresearchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for racemic or achiral molecules. researchgate.net |

| Intramolecular H-Bond | O-H···O=C (S(6) motif) | Observed in salicylanilide (B1680751) structures. |

| Intermolecular H-Bond | N-H···O(nitro) | Observed in related nitrobenzamides. researchgate.netresearchgate.net |

| Other Interactions | π-π stacking, Halogen bonding (Br···O) | Expected for aromatic and halogenated systems. chemicalbook.comnist.gov |

Advanced Research Applications and Future Perspectives of 2 Bromo 3 Nitrosalicylanilide

2'-Bromo-3-nitrosalicylanilide as a Probe for Cellular Pathways

The utility of a small molecule as a probe for cellular pathways hinges on its ability to interact specifically with biological targets and elicit a measurable response. While direct studies on this compound as a cellular probe are not extensively documented, the broader class of salicylanilides has demonstrated a range of biological activities that suggest its potential in this area. nih.govresearchgate.net

Salicylanilides are known to modulate various signaling pathways, including those involved in cancer and inflammation. nih.gov For instance, certain derivatives have been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) and mammalian target of rapamycin (B549165) (mTOR) pathways. nih.gov The specific substitutions on the this compound molecule—a bromine atom on the aniline (B41778) ring and a nitro group on the salicylic (B10762653) acid moiety—are expected to significantly influence its electronic and hydrophobic properties. ontosight.ainih.gov These properties are crucial for its interaction with protein targets and its ability to permeate cell membranes. acs.org

The electron-withdrawing nature of the bromine and nitro groups could enhance the compound's ability to form specific interactions within protein binding pockets, potentially making it a selective tool for studying particular enzymes or receptors. nih.gov For example, a homogeneous bioluminescent immunoassay has been developed to probe cellular signaling pathway regulation, and a molecule like this compound could potentially be adapted for such high-throughput screening methods to identify its specific cellular targets. nih.govnih.gov Further research is needed to elucidate the precise mechanism of action and to validate its use as a specific probe for dissecting complex cellular signaling networks.

Lead Optimization and Drug Discovery Implications from this compound Research

The journey from a hit compound to a viable drug candidate is a meticulous process of lead optimization, where the chemical structure is systematically modified to enhance efficacy, selectivity, and pharmacokinetic properties. Research into this compound and its analogs holds considerable implications for drug discovery.

The salicylanilide (B1680751) scaffold itself is a well-established pharmacophore with a history of use in anthelmintic drugs and more recently, in the exploration of anticancer agents. nih.gov Studies on various salicylanilide derivatives have provided valuable structure-activity relationship (SAR) data. For instance, research has shown that both hydrophobic and electron-withdrawing properties are essential for potent uncoupling activity in mitochondria. nih.govelsevierpure.com The presence of the bromine and nitro groups in this compound aligns with these findings, suggesting a potential mechanism of action and a starting point for optimization. ontosight.ainih.gov

The synthesis of this compound involves the condensation of 2-bromobenzenamine with 3-nitrosalicylic acid, a process that allows for the generation of a library of analogs by varying the substituents on both the aniline and salicylic acid rings. ontosight.ai This synthetic accessibility is a key advantage in lead optimization campaigns.

Table 1: Key Physicochemical and Biological Properties of Salicylanilide Derivatives

| Compound/Derivative Class | Key Substituents | Observed Biological Activity | Reference |

| Halogenated Salicylanilides | Chlorine, Bromine | Anthelmintic, Anticancer, Antimicrobial | nih.govresearchgate.net |

| Salicylanilides with Electron-Withdrawing Groups | Nitro, Trifluoromethyl | Uncoupling of mitochondrial oxidative phosphorylation, Inhibition of P2X1 receptors | nih.govnih.govacs.org |

| Salicylanilide Peptide Conjugates | Amino acid moieties | Enhanced cellular uptake and targeted delivery in glioblastoma | acs.org |

This table is generated based on data from the text and is for illustrative purposes.

The development of potent and selective P2X1 receptor antagonists from a salicylanilide screening hit underscores the potential of this chemical class. nih.govacs.org Molecular modeling and SAR studies on these derivatives revealed key interactions and guided the design of more potent compounds. A similar approach could be applied to this compound to explore its potential against various therapeutic targets.

Interdisciplinary Research Directions Involving this compound

The multifaceted nature of this compound lends itself to a variety of interdisciplinary research applications, bridging chemistry, biology, and materials science.

In the realm of chemical biology , this compound can be utilized to investigate the role of specific cellular targets in disease processes. Its potential antimicrobial and antifungal properties open avenues for studying mechanisms of drug resistance in microorganisms. ontosight.ai The synthesis of fluorescently labeled or biotinylated derivatives of this compound could enable its use in cellular imaging and pull-down assays to identify its binding partners, thus providing deeper insights into its mechanism of action.

From a medicinal chemistry perspective, the compound serves as a valuable scaffold for the design of new therapeutic agents. Its reported activity against Gram-positive bacteria suggests its potential in developing new antibiotics. researchgate.net Furthermore, the exploration of its anticancer properties, a known feature of the broader salicylanilide class, could lead to the development of novel oncology drugs. nih.gov

In materials science , the self-assembly properties of salicylanilide derivatives could be explored for the development of novel biomaterials. The defined structure of this compound, with its potential for hydrogen bonding and other non-covalent interactions, might be exploited to create structured molecular assemblies with interesting optical or electronic properties.

Unexplored Research Avenues and Challenges in this compound Studies

Despite its potential, the research landscape for this compound is still in its nascent stages, with numerous unexplored avenues and inherent challenges.

Unexplored Research Avenues:

Target Identification: The specific cellular targets of this compound remain largely unknown. A comprehensive target identification study using techniques like chemical proteomics would be a crucial next step.

Antiviral Activity: While its antibacterial and antifungal properties have been suggested, its potential as an antiviral agent has not been explored. Given that some salicylanilides have shown antiviral activity, this is a promising area for future investigation. researchgate.net

Neuroprotective Effects: The modulation of cellular signaling pathways by salicylanilides could have implications for neurodegenerative diseases. Investigating the neuroprotective potential of this compound is a worthwhile endeavor.

Combination Therapies: Exploring the synergistic effects of this compound with existing drugs could lead to more effective treatment strategies, particularly in cancer and infectious diseases.

Challenges:

Toxicity and Selectivity: A major challenge in the development of any new therapeutic agent is ensuring a favorable safety profile. The potential for off-target effects and cytotoxicity of this compound needs to be thoroughly evaluated.

Solubility and Bioavailability: Salicylanilides can often suffer from poor aqueous solubility, which can limit their bioavailability. Formulation strategies or chemical modifications may be necessary to overcome this hurdle.

Synthesis of Analogs: While the core synthesis is straightforward, the preparation of a diverse range of analogs with specific stereochemistry and functional groups can be challenging and may require the development of novel synthetic methodologies. rsc.org

Mechanism of Resistance: For its potential antimicrobial applications, understanding the mechanisms by which microorganisms might develop resistance to this compound is critical for its long-term viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2'-Bromo-3-nitrosalicylanilide, and how can purity (>95%) be ensured?

- Methodological Answer :

- Step 1 : Start with nitration of salicylanilide derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts.

- Step 2 : Brominate the intermediate using N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) to direct substitution at the 2'-position.

- Step 3 : Purify via recrystallization (ethanol/water mixture) and validate purity using HPLC (>95% HLC, as per standards for similar bromonitro compounds in ).

- Key Metrics : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm structure with NMR (aromatic protons: δ 7.8–8.2 ppm) .

Q. How should researchers characterize the thermal stability of this compound?

- Methodological Answer :

- Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Cross-reference with melting points of analogous bromonitro compounds (e.g., 4-Bromo-3-nitroaniline: mp 128–132°C, ).

- Store samples at 0–6°C in amber vials to prevent photodegradation (aligned with stability protocols for 4-Bromo-3-nitroanisole in ) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- FT-IR : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹) and amide bond (N–H bend ~1600 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic protons (integration ratios) and quaternary carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.

- Cross-Validation : Compare with spectral databases of structurally similar compounds (e.g., 2-Bromo-3-nitrobenzaldehyde in ) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitro-adjacent carbons).

- Validate predictions with experimental kinetics (e.g., reaction with piperidine in DMF at 50°C). Reference computational frameworks from receptor-response models in , which reconcile chemical features with reactivity .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., conflicting NMR shifts or reaction yields)?

- Methodological Answer :

- Triangulation : Combine multiple analytical methods (e.g., XRD for crystal structure vs. DFT-predicted geometries).

- Controlled Replication : Re-run reactions under inert atmospheres to rule out oxidation artifacts.

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify discrepancies, as suggested in hybrid modeling studies ().

- Case Study : For analogous compounds (e.g., 2-Bromo-5-nitroanisole, ), conflicting HPLC vs. GC purity data were resolved by adjusting column temperatures .

Q. How can researchers optimize the compound’s solubility for in vitro biological assays without altering its pharmacophore?

- Methodological Answer :

- Co-Solvent Systems : Test DMSO-water gradients (e.g., 10% DMSO) while monitoring compound stability via UV-Vis (λmax ~320 nm for nitro groups).

- Micellar Encapsulation : Use polysorbate-80 (0.1% w/v) to enhance aqueous solubility, referencing protocols for brominated aromatics in .

- Structural Analogues : Compare with 6-Bromo-2-naphthylamine ( ), which exhibits improved solubility via methoxy substitution .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize reaction time, temperature, and stoichiometry (e.g., 1.2 eq. Br₂ for consistent bromination).

- In-Process Controls : Implement inline FT-IR to monitor intermediate formation (e.g., nitration completion).

- Case Study : For 4-Bromo-2-fluorobenzylamine ( ), strict pH control (pH 7–8) during workup reduced amine hydrolysis byproducts .

Data Contradiction & Validation

Q. How should researchers address divergent bioactivity results across cell lines or assays?

- Methodological Answer :

- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Cell Line Authentication : Use STR profiling to rule out contamination, as emphasized in ’s validity criteria.

- Mechanistic Studies : Apply knockout models (e.g., CRISPR-Cas9) to isolate target pathways, aligning with triangulation practices in .

Q. What metrics validate the compound’s stability under long-term storage for multi-year studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare degradation profiles (HPLC) to controls.

- EPR Spectroscopy : Detect free radical formation (if nitro group reduction occurs).

- Reference Standards : Use deuterated analogs (e.g., 4-Bromoanisole-d3 in ) to track isotopic stability .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.